9H-Fluorene-2-sulfonic acid, 7-benzoyl-
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Overview
Description
7-Benzoyl-9H-fluorene-2-sulfonic acid is an organic compound with the molecular formula C20H14O4S It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and contains both benzoyl and sulfonic acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Benzoyl-9H-fluorene-2-sulfonic acid typically involves the sulfonation of 7-benzoyl-9H-fluorene. The process can be carried out using concentrated sulfuric acid or oleum as the sulfonating agent. The reaction is usually conducted at elevated temperatures to ensure complete sulfonation. The general reaction scheme is as follows:
Starting Material: 7-Benzoyl-9H-fluorene
Sulfonating Agent: Concentrated sulfuric acid or oleum
Reaction Conditions: Elevated temperature (typically around 100-150°C)
Product: 7-Benzoyl-9H-fluorene-2-sulfonic acid
Industrial Production Methods
In an industrial setting, the production of 7-Benzoyl-9H-fluorene-2-sulfonic acid may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
7-Benzoyl-9H-fluorene-2-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate or sulfinate group.
Substitution: The sulfonic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or alcohols can react with the sulfonic acid group under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives
Reduction: Sulfonate or sulfinate derivatives
Substitution: Various substituted fluorene derivatives
Scientific Research Applications
7-Benzoyl-9H-fluorene-2-sulfonic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 7-Benzoyl-9H-fluorene-2-sulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The sulfonic acid group can form strong ionic interactions with positively charged sites on proteins, while the benzoyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 7-Benzoyl-9H-fluorene-2-carboxylic acid
- 7-Benzoyl-9H-fluorene-2-phosphonic acid
- 7-Benzoyl-9H-fluorene-2-hydroxy acid
Uniqueness
7-Benzoyl-9H-fluorene-2-sulfonic acid is unique due to the presence of the sulfonic acid group, which imparts distinct chemical reactivity and solubility properties compared to its carboxylic acid and phosphonic acid analogs. The sulfonic acid group also enhances the compound’s ability to form strong ionic interactions, making it particularly useful in applications requiring strong binding to target molecules.
Properties
CAS No. |
121305-21-3 |
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Molecular Formula |
C20H14O4S |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
7-benzoyl-9H-fluorene-2-sulfonic acid |
InChI |
InChI=1S/C20H14O4S/c21-20(13-4-2-1-3-5-13)14-6-8-18-15(10-14)11-16-12-17(25(22,23)24)7-9-19(16)18/h1-10,12H,11H2,(H,22,23,24) |
InChI Key |
SWFVXNCQCNGGFS-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C2)C(=O)C3=CC=CC=C3)C4=C1C=C(C=C4)S(=O)(=O)O |
Origin of Product |
United States |
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